![molecular formula C8H7NO2 B1500444 Furo[3,2-b]pyridine-6-methanol CAS No. 227938-34-3](/img/structure/B1500444.png)

Furo[3,2-b]pyridine-6-methanol

Übersicht

Beschreibung

“Furo[3,2-b]pyridine-6-methanol”, also known as FPM, is a heterocyclic compound with a molecular formula of C8H9NO2. It is structurally similar to many drugs, especially antiviral and anticancer ones, which explains their effectiveness .

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies. For instance, new pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were designed and synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .

Chemical Reactions Analysis

Furo[3,2-b]pyridine derivatives have been involved in various chemical reactions. For instance, an unusual four-step cascade reaction was reported for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis .

Wissenschaftliche Forschungsanwendungen

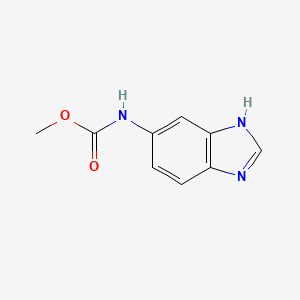

Synthesis and Characterization

Furo[3,2-b]pyridine derivatives are synthesized through various methods, including cycloisomerization reactions and multistep synthesis involving palladium-catalyzed reactions. For instance, Jury et al. (2009) reported the synthesis of Furo[3,2-b]pyrroles and Furo[3,2-b]pyridines using Ag(I), Pd(II)/Cu(I), or Au(I) catalysis, highlighting the versatility of these compounds in organic synthesis (Jury et al., 2009). Furthermore, Yue et al. (2005) developed a method for synthesizing 2,3-disubstituted benzo[b]furans, which can be adapted to produce biologically significant furopyridines, emphasizing the mild conditions and high yields achievable with palladium/copper-catalyzed cross-coupling (Yue et al., 2005).

Biological and Pharmacological Applications

Compounds containing the Furo[3,2-b]pyridine moiety have shown promise in biological and pharmacological research. Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules with a benzo[4,5]furo[3,2-b]pyridine core, which were found to inhibit tumor growth and metastasis by targeting topoisomerases, offering a potential avenue for cancer therapy (Kwon et al., 2015).

Catalysis and Material Science

In the field of catalysis and material science, the Furo[3,2-b]pyridine derivatives play a role as intermediates in the synthesis of complex molecules. For example, the work by Seshadri, Lin, and Bocarsly (1994) demonstrated the use of the pyridinium ion as a homogeneous catalyst for the reduction of CO2 to methanol, a reaction of considerable interest for sustainable chemistry and energy storage (Seshadri et al., 1994).

Safety and Hazards

Safety data sheets suggest that exposure to “Furo[3,2-b]pyridine-6-methanol” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

furo[3,2-b]pyridin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSZFALMGZMMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1N=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663769 | |

| Record name | (Furo[3,2-b]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-b]pyridine-6-methanol | |

CAS RN |

227938-34-3 | |

| Record name | (Furo[3,2-b]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-hydroxybenzo[D]thiazole-4-carboxylate](/img/structure/B1500362.png)